4-fluoro-N-(3-methoxyphenyl)benzamide

Description

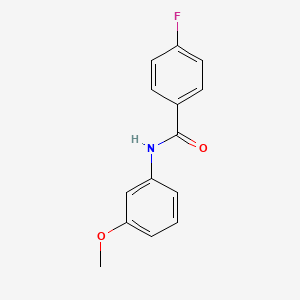

4-Fluoro-N-(3-methoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl group and a methoxy group at the meta position of the aniline ring. Its structural features, including the electron-withdrawing fluorine and electron-donating methoxy group, influence its electronic properties, solubility, and reactivity, making it a subject of interest in synthetic and medicinal chemistry .

Properties

Molecular Formula |

C14H12FNO2 |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

4-fluoro-N-(3-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) |

InChI Key |

MJLHHRBCBHSRSY-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Effects

- 4-Fluoro-N-(4-Fluorophenyl)benzamide: This positional isomer replaces the 3-methoxy group with a 4-fluoro substituent on the aniline ring. Silylation studies using bis(trimethylsilyl)acetamide (BSA) revealed that the trans- and cis-O-silyl imidate species are the most stable isomers, as demonstrated by $^{19}\text{F}$ NMR analysis .

- 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide: The substitution of the 3-methoxyphenyl group with a 1,3-dioxoisoindolinyl moiety introduces a rigid heterocyclic system. Single-crystal X-ray diffraction confirmed a monoclinic $P2_1/n$ space group with lattice parameters $a = 14.094(6)$ Å, $b = 7.248(3)$ Å, and $c = 14.517(6)$ Å. The compound exhibits a three-dimensional hydrogen-bonded framework (N–H···O and O–H···O interactions), enhancing its crystallinity compared to the simpler 3-methoxyphenyl analog .

Functional Group Variations

- 4-Fluoro-N-(2-(Pyridin-3-yl)piperidine-1-carbonothioyl)benzamide (CNS4): Replacing the methoxyphenyl group with a pyridinyl-piperidine thiocarbamoyl group alters the compound’s electronic profile and biological activity. Synthesized via thiocarbamoylation of 4-fluorobenzoyl isothiocyanate with anabasine, CNS4 demonstrated >99% HPLC purity, suggesting superior synthetic control compared to non-thiocarbamoyl analogs .

- 3-Fluoro-N-(4-Methoxyphenethyl)-N-(1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide: This derivative features dual methoxyphenyl groups and a pyrrolidinone ring, targeting glutamate carboxypeptidase II (GCP II) for neurodegenerative diseases. Its S1 pocket specificity highlights how structural complexity (e.g., morpholine or thiazole additions) can fine-tune biological activity compared to simpler benzamides .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.